![molecular formula C19H17NO4 B2412308 Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate CAS No. 477498-81-0](/img/structure/B2412308.png)
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is a chemical compound. It is a derivative of benzofuran-3-carboxylic esters, which are known to show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters involves heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
Synthesis of Other Compounds
Benzofuran-3-carboxylate esters, such as Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate, often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids . They are synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates .
Biological Activity
Benzofurans show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .
Anti-Tumor Activity
Many benzofuran compounds have shown strong anti-tumor activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them valuable in the development of new antibiotics.
Anti-Oxidative Activity
Benzofuran derivatives have been found to possess anti-oxidative activities . This property could be beneficial in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Some benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Future Directions
Benzofuran compounds, including Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The future directions in this field may involve further advances in the synthesis of this class of heterocycles, as well as expanding the possibilities for obtaining polycondensed benzofuran analogs .
Mechanism of Action
Target of Action
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets due to their versatile and unique physicochemical properties .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives are known to have diverse pharmacological activities, indicating a wide range of potential effects .
properties
IUPAC Name |
ethyl 3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-9-4-5-10-15(14)24-17)20-18(21)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJMEMDECBMBEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate |
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